molecular formula C9H10ClNO5S2 B7581090 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid

4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid

Cat. No. B7581090
M. Wt: 311.8 g/mol
InChI Key: LJLMLXNWBDFEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid, also known as CTSMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid exerts its therapeutic effects through various mechanisms of action. In cancer research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid inhibits the expression of proteins involved in cancer cell growth and angiogenesis. In neurodegenerative disease research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid reduces oxidative stress and inflammation by activating antioxidant enzymes and inhibiting pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to reduce tumor growth and angiogenesis. In neurodegenerative disease research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to reduce oxidative stress and inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid in lab experiments is its ability to selectively target cancer cells and reduce tumor growth. Another advantage is its ability to reduce oxidative stress and inflammation in neurodegenerative disease research. However, limitations include the need for further studies to determine optimal dosages and potential side effects.

Future Directions

For 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid research include exploring its potential therapeutic effects in other disease areas, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the optimal dosages and potential side effects of 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid in humans. Finally, the development of 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid derivatives with improved efficacy and safety profiles is an area of potential future research.
Conclusion:
In conclusion, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid is a chemical compound that has shown potential therapeutic properties in various fields of research. Its ability to selectively target cancer cells and reduce tumor growth, as well as its neuroprotective effects, make it a promising candidate for future drug development. Further studies are needed to determine its optimal dosages and potential side effects in humans, as well as its potential therapeutic effects in other disease areas.

Synthesis Methods

The synthesis of 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with morpholine-3-carboxylic acid in the presence of a base. The product is then purified through recrystallization.

Scientific Research Applications

4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been studied for its potential therapeutic properties in various fields of research. In cancer research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

4-(5-chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO5S2/c10-7-1-2-8(17-7)18(14,15)11-3-4-16-5-6(11)9(12)13/h1-2,6H,3-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLMLXNWBDFEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1S(=O)(=O)C2=CC=C(S2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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